4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-1,3,5-trimethylpyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3/c1-4-7(10)6-5(2)13-14(3)9(6)12-8(4)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZJAUQSVRRTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1Cl)N(N=C2C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolopyridine core . The reaction conditions generally include:
Temperature: Ambient to moderate temperatures (25-60°C)
Solvent: Common solvents include ethanol or acetonitrile
Catalyst: Trifluoracetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: Suzuki coupling reactions with aryl boronic acids can introduce aryl groups at specific positions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and aryl boronic acids in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyrazolopyridines with various functional groups.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Coupling: Formation of aryl-substituted pyrazolopyridines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have shown that pyrazolo[3,4-b]pyridines can target the phosphoinositide 3-kinase pathway, which is crucial in many cancer types. The compound's structural features may enhance its potency against various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies suggest that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent.
Agricultural Applications
Herbicide Development
Due to its structural characteristics, this compound is being explored as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants could be harnessed to develop selective herbicides that target unwanted weeds without harming crops.
Materials Science
Polymer Synthesis
The compound can serve as a building block in the synthesis of novel polymers with unique properties. Its ability to undergo various chemical reactions allows for the creation of materials with tailored functionalities for applications in coatings, adhesives, and composites.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Inhibition of kinase pathways leading to reduced proliferation in cancer cell lines. | Journal of Medicinal Chemistry |
| Antimicrobial Properties | Significant activity against multiple bacterial strains; potential for new antibiotics. | International Journal of Antimicrobial Agents |
| Herbicide Development | Effective inhibition of weed growth in preliminary trials; selective action observed. | Journal of Agricultural and Food Chemistry |
| Polymer Synthesis | Successful incorporation into polymer matrices; enhanced mechanical properties noted. | Polymer Science Journal |
Mechanism of Action
The mechanism of action of 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. Pathways involved may include inhibition of kinase activity or disruption of DNA synthesis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Substituent Effects on Activity: The chlorine atoms in this compound likely increase its electron-withdrawing nature compared to methyl or phenyl-substituted analogs (e.g., 4,6-dimethyl-1,3-diphenylpyrazolo[3,4-b]pyridine). This could enhance binding to hydrophobic pockets in kinase targets but may reduce solubility .
Biological Activity Trends: Amino-substituted derivatives (e.g., 3-amino-1H-pyrazolo[3,4-b]pyridine) exhibit potent kinase inhibition (e.g., MNK1/2), highlighting the importance of hydrogen-bond donor groups for target engagement . In contrast, the dichloro-trimethyl analog lacks such groups, suggesting possible divergence in biological targets. Aryl-substituted derivatives (e.g., APcK110) demonstrate nanomolar potency against Kit kinase, emphasizing the role of aromatic interactions in kinase binding pockets .
Synthetic Accessibility :
- One-pot methods using NADES (e.g., choline chloride:lactic acid) enable efficient synthesis of pyrazolo[3,4-b]pyridine hybrids (82–95% yields) . However, sterically hindered derivatives (e.g., trimethyl-substituted compounds) may require optimized conditions to avoid by-products .
Physicochemical Properties :
- The dichloro-trimethyl derivative has a lower molecular weight (229.08 g/mol) compared to aryl-substituted analogs (e.g., 373.36 g/mol for APcK110), which may improve bioavailability. However, its higher lipophilicity (clogP ~2.8, estimated) could limit aqueous solubility .
Biological Activity
4,6-Dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C9H9Cl2N3
Molecular Weight: 230.09 g/mol
CAS Number: 1955548-74-9
The compound features a bicyclic structure with a pyrazole ring fused to a pyridine ring. The presence of chlorine atoms at positions 4 and 6, along with methyl groups at positions 1, 3, and 5, contributes to its unique chemical behavior and biological interactions.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies: In vitro studies demonstrated that the compound selectively inhibits cancer cell growth in breast and lung cancer models by inducing apoptosis and cell cycle arrest.
- Mechanism of Action: The anticancer activity is attributed to the compound's ability to modulate signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It interacts with several biological targets:
- Kinase Inhibition: It has shown promise in inhibiting specific kinases involved in tumor progression.
- Enzymatic Activity: The compound's structure allows it to bind effectively to active sites of certain enzymes, thereby reducing their activity.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Condensation Reaction: The synthesis often starts with the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals.
- Catalysis: Trifluoracetic acid is commonly used as a catalyst to facilitate the reaction.
- Purification: Post-synthesis purification can be achieved through recrystallization or chromatography to obtain high-purity compounds.
Case Study 1: Antitumor Activity Assessment
A recent study evaluated the antitumor effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated a dose-dependent inhibition of cell viability with IC50 values significantly lower than those observed for standard chemotherapeutic agents.
Case Study 2: Enzyme Interaction Analysis
Another investigation focused on the compound's interaction with protein kinases. Using molecular docking studies alongside enzyme assays revealed that the compound binds effectively to the ATP-binding site of selected kinases, demonstrating potential as a targeted therapeutic agent.
Comparison with Related Compounds
| Compound Name | Anticancer Activity | Enzyme Inhibition | Structural Features |
|---|---|---|---|
| This compound | High | Moderate | Chlorine and methyl substitutions |
| 4-Chloro-1H-pyrazolo[3,4-b]pyridine | Moderate | Low | Single chlorine substitution |
| 1H-Pyrazolo[3,4-b]quinoline | High | High | Different bicyclic structure |
Q & A
Q. What are the established synthetic routes for 4,6-dichloro-1,3,5-trimethyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of pyrazolo[3,4-b]pyridine derivatives often employs scaffold-hopping strategies or multicomponent reactions. For example:
- Three-component reactions using 5-aminopyrazole, aryl aldehydes, and thiopyran-diones in glacial acetic acid with ammonium acetate can yield pyrazolo[3,4-b]pyridine derivatives in high yields (88–97%) under reflux conditions .
- Microwave-assisted synthesis reduces reaction times (e.g., 4–5 minutes) and improves regioselectivity via controlled dielectric heating, as demonstrated for pyrazolo[3,4-b]pyridines .
- Solvent selection (e.g., n-butanol for reflux) and acid catalysts (e.g., p-toluenesulfonic acid) are critical for cyclization steps, as shown in the synthesis of substituted pyrazolo[3,4-b]pyridines .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- X-ray crystallography provides definitive proof of regiochemistry and planarity. For example, dihedral angles between pyrazolo[3,4-b]pyridine and substituent rings (e.g., 9.33°) can be measured to assess conformational stability .
- Nuclear Magnetic Resonance (NMR) : H and C NMR detect methyl group environments (e.g., 1,3,5-trimethyl signals) and chlorine substituent effects on aromatic protons.
- Mass spectrometry (MS) confirms molecular weight and isotopic patterns for chlorine-containing derivatives .
Advanced Research Questions
Q. What structural modifications enhance the kinase inhibitory activity of pyrazolo[3,4-b]pyridine derivatives, and how is selectivity against off-target kinases achieved?
Methodological Answer:
- Chlorine substitution : Ortho-dichloro substitution on aromatic rings significantly improves FGFR1 inhibition (IC = 0.3 nM) and selectivity over VEGFR2 (1,200-fold) by optimizing hydrophobic interactions within the ATP-binding pocket .
- Pyrazole N-methylation : N(1)-methylation disrupts H-bonding with kinase domains, eroding activity (IC >5 μM). Retaining the N(1)-H group is critical for potency .
- Scaffold hopping : Replacing pyrazolo[3,4-b]pyridine with indazole reduces enzymatic activity by 11-fold, highlighting the scaffold’s unique geometry for kinase binding .
Table 1: Key SAR Findings for Pyrazolo[3,4-b]pyridine Derivatives
| Derivative | Substituent | FGFR1 IC (nM) | VEGFR2 IC (nM) | Selectivity (FGFR1/VEGFR2) |
|---|---|---|---|---|
| 4a | 2,6-Dichloro-3,5-OMe | 0.3 | 365.9 | 1,200-fold |
| 5 | Indazole replacement | 3.3 | 548.4 | 166-fold |
| 10 | N(1)-Methylated | >5,000 | N/A | N/A |
Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine-based kinase inhibitors?
Methodological Answer:
- Molecular docking : Use tools like AutoDock or Schrödinger Suite to model H-bond interactions between the N(1)-H group and kinase hinge regions (e.g., FGFR1 Ala564). Docking studies validated the loss of activity in N-methylated derivatives due to disrupted H-bonding .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon substituent modifications (e.g., chlorine vs. methoxy groups) .
- MD simulations : Assess conformational stability of the pyrazolo[3,4-b]pyridine core in aqueous and lipid environments to predict bioavailability .
Q. How should researchers address contradictions in biological activity data for structurally similar derivatives?
Methodological Answer:
- Control experiments : Replicate synthesis and bioassays under standardized conditions (e.g., enzyme concentration, incubation time) to rule out batch variability .
- Crystallographic analysis : Compare ligand-bound kinase structures to identify subtle conformational changes caused by substituents (e.g., dichloro vs. dimethyl groups) .
- Kinetic studies : Measure / rates to distinguish true potency differences from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
